molecular formula C7H12N2O2S B13223538 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13223538
M. Wt: 188.25 g/mol
InChI Key: VWKBGCSOULCZCK-UHFFFAOYSA-N
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Description

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . This compound is of significant interest for research into multiple disease areas, particularly as a precursor or lead compound in the development of antidiabetic, anticancer, and antimicrobial agents. In antidiabetic research, TZD analogues are well-established for their ability to improve insulin resistance by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of this nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, leading to increased insulin sensitivity . For anticancer investigations, TZD derivatives with aminoethyl substitutions at the N3 position have demonstrated promising in vitro efficacy by inhibiting key signaling pathways in cancer cells, such as the Raf/MEK/ERK and PI3K/Akt cascades . Furthermore, the TZD core has shown potential in antimicrobial studies, where some derivatives are believed to exert their action by inhibiting bacterial cytoplasmic Mur ligases, enzymes essential for peptidoglycan cell wall synthesis . The structure of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione, featuring a TZD core substituted at the N3 position with an ethylaminoethyl chain, makes it a valuable intermediate for further chemical exploration. Researchers can utilize this compound in Knoevenagel condensation reactions to introduce diverse arylidene moieties at the C5 position, a common strategy to optimize potency and selectivity for various molecular targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2S/c1-2-8-3-4-9-6(10)5-12-7(9)11/h8H,2-5H2,1H3

InChI Key

VWKBGCSOULCZCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=O)CSC1=O

Origin of Product

United States

Preparation Methods

Alkylation of Thiazolidine-2,4-dione

React the core scaffold with 2-(ethylamino)ethyl chloride or bromide in the presence of a base (e.g., KOH or NaH).

Procedure :

  • Dissolve thiazolidine-2,4-dione (1.0 eq) in anhydrous DMF.
  • Add NaH (1.2 eq) at 0°C, followed by 2-(ethylamino)ethyl chloride (1.1 eq).
  • Stir at 60°C for 6–8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Mannich Reaction

Introduce the side chain via a three-component reaction involving formaldehyde, ethylamine, and thiazolidine-2,4-dione.

Procedure :

  • Mix thiazolidine-2,4-dione (1.0 eq), ethylamine (1.2 eq), and formaldehyde (1.5 eq) in ethanol.
  • Reflux for 4–6 hours.
  • Concentrate under reduced pressure and recrystallize from ether.
Method Yield Reaction Conditions Source
Alkylation 60–70% DMF, 60°C, 8 hours
Mannich Reaction 55–65% Ethanol, reflux, 6 hours

Alternative Multi-Component Synthesis

A one-pot approach combines ethylenediamine derivatives, chloroacetic acid, and thiourea to directly form the target compound.

Procedure :

  • Reflux 2-(ethylamino)ethylamine (1.0 eq), chloroacetic acid (1.2 eq), and thiourea (1.0 eq) in benzene for 18 hours using a Dean–Stark apparatus.
  • Evaporate solvent and purify via silica gel chromatography (ethyl acetate/hexane).
Component Molar Ratio Role
2-(ethylamino)ethylamine 1.0 Amine source
Chloroacetic acid 1.2 Carboxylic acid donor
Thiourea 1.0 Sulfur/nitrogen source

Optimization and Challenges

  • Steric hindrance : The ethylaminoethyl group may reduce reactivity; microwave-assisted synthesis (e.g., 100°C, 30 minutes) improves efficiency.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) or recrystallization (ether) enhances purity.

Analytical Characterization

Key spectral data for validation:

  • IR : Peaks at 1730–1670 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C).
  • ¹H NMR (CDCl₃) : δ 3.2–3.5 ppm (m, CH₂–NH), 1.1 ppm (t, CH₃ of ethyl).

Chemical Reactions Analysis

Knoevenagel Condensation at the Active Methylene Group

The C5 position of the thiazolidine-2,4-dione core undergoes condensation with aromatic aldehydes under basic or acidic conditions. This reaction forms 5-arylidene derivatives, which are critical intermediates for further functionalization.

Example Reaction:

3 2 Ethylamino ethyl 1 3 thiazolidine 2 4 dione+ArCHOpiperidine EtOH reflux5 Ar idene derivative\text{3 2 Ethylamino ethyl 1 3 thiazolidine 2 4 dione}+\text{ArCHO}\xrightarrow{\text{piperidine EtOH reflux}}\text{5 Ar idene derivative}

Data:

Aldehyde UsedCatalystReaction Time (h)Yield (%)
4-HydroxybenzaldehydePiperidine8–970–78
VanillinSodium acetate565–72

This reaction is pivotal for synthesizing analogs with enhanced biological activity, such as antimicrobial or antidiabetic agents .

Nucleophilic Alkylation of the Ethylamino Side Chain

The ethylamino group participates in alkylation reactions with electrophilic agents like ethyl chloroacetate, forming N-alkylated derivatives.

Mechanism:

R NH CH2CH3+ClCH2COOEtK2CO3,acetoneR N CH2COOEt CH2CH3\text{R NH CH}_2\text{CH}_3+\text{ClCH}_2\text{COOEt}\xrightarrow{\text{K}_2\text{CO}_3,\text{acetone}}\text{R N CH}_2\text{COOEt CH}_2\text{CH}_3

Conditions:

  • Solvent: Acetone

  • Base: Potassium carbonate

  • Temperature: Reflux (16 h)

  • Yield: 75–85%

Alkylation expands the compound’s utility in drug design, enabling modifications to improve solubility or target specificity.

Cyclocondensation Reactions for Heterocyclic Systems

The compound serves as a precursor in multi-component reactions to synthesize fused heterocycles. For example, interactions with hydrazine derivatives yield thiosemicarbazones or pyrazole hybrids.

Example Pathway:

Thiazolidinedione+ThiosemicarbazideEtOH AcOHThiosemicarbazone derivative\text{Thiazolidinedione}+\text{Thiosemicarbazide}\xrightarrow{\text{EtOH AcOH}}\text{Thiosemicarbazone derivative}

Key Data:

  • Catalyst: Acetic acid

  • Reaction Time: 4–6 h

  • Yield: 60–78%

These products exhibit notable antibacterial activity against Gram-positive bacteria (MIC: 2–16 μg/mL) .

Acid-Catalyzed Ring Functionalization

Under acidic conditions, the thiazolidine ring undergoes functionalization. For instance, reactions with acyl chlorides yield acetylated derivatives.

Procedure:

  • Convert thiazolidinedione to acid chloride using SOCl₂ in 1,4-dioxane.

  • React with hydroxybenzaldehydes in pyridine to form ester-linked hybrids .

Outcome:

  • Derivatives retain the thiazolidinedione core while gaining aromatic substituents.

  • Biological testing shows enhanced activity compared to the parent compound .

Salt Formation with Mineral Acids

The ethylamino group reacts with HCl to form stable hydrochloride salts, improving solubility for pharmacological applications.

Reaction:

3 2 Ethylamino ethyl 1 3 thiazolidine 2 4 dione+HClHydrochloride salt\text{3 2 Ethylamino ethyl 1 3 thiazolidine 2 4 dione}+\text{HCl}\rightarrow \text{Hydrochloride salt}

Properties:

  • Molecular Weight: 224.71 g/mol

  • Solubility: >50 mg/mL in water

Comparative Reactivity with Analogues

The ethylaminoethyl side chain distinguishes its reactivity from simpler thiazolidinediones:

Feature3-[2-(Ethylamino)ethyl]-TZDThiazolidine-2,4-dione
Side Chain EthylaminoethylNone
Alkylation Sites 2 (N and side chain)1 (N)
Solubility Higher in polar solventsModerate
Biological Targets PPAR-γ, ERK pathwaysPPAR-γ only

This structural uniqueness enables broader applications in drug discovery .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione". However, the search results do offer information on thiazolidine-2,4-dione and its derivatives, which can provide a broader context.

Thiazolidine-2,4-dione (TZD) and its Derivatives
Thiazolidine-2,4-dione (TZD) and its derivatives are recognized for their diverse biological activities, making them important in medicinal chemistry . These compounds have shown potential as anticancer, anticonvulsant, antitubercular, antimicrobial, antidiabetic, analgesic, antiparasitic, anti-HIV, antioxidant, antimalarial, COX inhibitory, and antihypertensive agents .

Synthesis of Thiazolidine-2,4-dione Derivatives
Several synthetic routes are used to create thiazolidine-4-one derivatives :

  • One-Pot Synthesis: Aromatic amine, aromatic aldehyde, and mercaptoacetic acid can react with Bi(SCH2COOH)3 as a catalyst under solvent-free conditions .
  • Condensation-Cyclization Reaction: Thiazolidine-4-one analogues can be synthesized using hydrazine carbothiomide derivatives and dimethyl acetylenedicarboxylate in absolute ethanol .
  • Green Chemistry Protocol: Aldehydes, amines, and thioglycolic acid can react in the presence of VOSO4 in acetonitrile under ultrasonic irradiation .

Anticancer Activity
Some novel thiazolidine-2,4-dione (TZD) derivatives have been synthesized and evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and human normal non-cancerous breast cells . These compounds mediated apoptosis in breast cancer cells by decreasing the expression of anti-apoptotic Bcl-2 members . The introduction of the 3,4,5-trimethoxybenzene moiety, found in natural anticancer drugs like combretastatin A-4 and colchicine, was used in the synthesis of these derivatives .

ADME Properties
Poor absorption, distribution, metabolism, and excretion (ADME) properties are major causes of failure during drug development . Thiazolidine-2,4-dione derivatives have been studied for their ADME properties to optimize their potential as orally active drugs .

Antimicrobial and Antioxidant Potential
TZD derivatives have also been explored for their antimicrobial and antioxidant activities .

Mechanism of Action

The mechanism of action of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected TZDs

Compound Name Substituents (Position) Key Activities References
3-[2-(Ethylamino)ethyl]-1,3-TZD 3: 2-(Ethylamino)ethyl Not explicitly reported (inference: potential PPARγ modulation)
Pioglitazone 5: 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl Antidiabetic (PPARγ agonist)
5-(4-Methoxybenzylidene)-1,3-TZD 5: 4-Methoxybenzylidene Antitubercular (Mycobacterium tuberculosis inhibition)
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-1,3-TZD 3: 2-Diisopropylaminoethyl; 5: 4-Methoxybenzylidene Synthetic intermediate for multitarget agents
L-173 5: 4-Chlorophenylmethylidene; 3: Complex oxoethyl-piperazinyl chain Antifungal, anticancer (biophysical interaction studies)

Key Observations:

Position 3 Substitutions: The ethylaminoethyl group in the target compound may enhance solubility and enable interactions with cationic binding sites, analogous to 3-(2-diisopropylaminoethyl) derivatives used in multitarget antidiabetic agents . In contrast, simpler 3-substitutions (e.g., benzyl in Pioglitazone) prioritize PPARγ binding via hydrophobic interactions .

Position 5 Substitutions :

  • Arylidene groups (e.g., 4-methoxybenzylidene) enhance antitubercular activity by promoting membrane penetration in Mycobacterium tuberculosis .
  • Bulky substituents (e.g., 4-chlorophenylmethylidene in L-173) correlate with anticancer activity, likely due to interference with kinase or membrane-bound targets .

Antidiabetic Activity

  • Pioglitazone: A canonical PPARγ agonist, it improves insulin sensitivity by upregulating glucose transporters (GLUT4) .

Antimicrobial Activity

  • 5-(4-Methoxybenzylidene)-1,3-TZD : Exhibits MIC values of 0.5–1.0 µg/mL against M. tuberculosis H37Rv, outperforming streptomycin .
  • 3-(1-Ethylamino-ethylidene)-pyrrolidine-2,4-dione: A structurally related compound shows moderate antibacterial activity against S. aureus and E. coli .

Anticancer Activity

  • L-173 : Demonstrates thermodynamic solubility parameters favorable for membrane interactions, a critical factor in kinase inhibition .
  • 7LI : A 5-benzylidene TZD derivative, inhibits CK2 kinase (IC₅₀ = 12 nM) via π-π stacking interactions with ATP-binding pockets .

Biological Activity

3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, along with an ethylaminoethyl side chain. Its molecular formula is C7H12N2O3SC_7H_{12}N_2O_3S, with a molecular weight of approximately 204.25 g/mol. The unique structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

Compound Name Molecular Formula Key Features
3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dioneC7H12N2O3SEthylaminoethyl side chain
Thiazolidine-2,4-dioneC5H7NO2SCore structure without side chain
3-Ethyl-1,3-thiazolidine-2,4-dioneC5H7NO2SSimilar core structure

Antimicrobial Activity

Research indicates that 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition of microbial growth. The mechanism involves the compound's interaction with specific enzymes or receptors in microbial cells, leading to disruption of vital processes .

In one study, derivatives of thiazolidinediones were synthesized and evaluated for their antimicrobial activity. The results showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione has been explored in several studies. It has demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism appears to involve downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study: Breast Cancer Cells

A study investigated the effects of thiazolidinedione derivatives on human breast cancer cell lines. The research revealed that these compounds mediated apoptosis through the modulation of apoptotic pathways. Specifically, compounds similar to 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione decreased Bcl-2 expression levels significantly .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazolidine ring and the ethylaminoethyl side chain significantly influence the biological activity of the compound. For instance:

  • Hydrophobic Groups : The presence of hydrophobic moieties enhances antibacterial activity.
  • Functional Groups : Substituents on the thiazolidine ring can either enhance or diminish anticancer properties depending on their electronic characteristics .

Synthesis Methods

The synthesis of 3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from thiazolidine-2,4-dione precursors. Common methods include:

  • Knoevenagel Condensation : This method is used to introduce various substituents onto the thiazolidine core.
  • Refluxing with Aldehydes : Reaction with different aldehydes has been shown to yield derivatives with enhanced biological activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for thiazolidine-2,4-dione derivatives, and how can they be optimized for 3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione?

  • Answer : The Knoevenagel condensation is a foundational method for synthesizing thiazolidine-2,4-dione derivatives, involving reactions between thiazolidine-2,4-dione and aldehydes/ketones . For 3-[2-(ethylamino)ethyl]-substituted analogs, alkylation or nucleophilic substitution reactions with 2-chloro-N-(substituted) acetamide intermediates are typical. Optimization includes adjusting reaction time, solvent polarity (e.g., dimethylformamide), and stoichiometric ratios of reagents (e.g., sodium bicarbonate as a base) to improve yields .

Q. How are thiazolidine-2,4-dione derivatives characterized structurally, and what analytical techniques are critical for confirming purity?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C at 400 MHz and 100 MHz, respectively) in DMSO-d6 is standard for structural elucidation. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate functional groups. Purity is confirmed via thin-layer chromatography (TLC) with hexane:ethyl acetate (7:3) as an eluent and melting point determination .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of 3-[2-(ethylamino)ethyl]-1,3-thiazolidine-2,4-dione derivatives?

  • Answer : Standardized protocols include broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Agar diffusion assays with zone-of-inhibition measurements are also used. Positive controls like ciprofloxacin and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) enhance the design of novel thiazolidine-2,4-dione derivatives?

  • Answer : Reaction path searches via density functional theory (DFT) predict energetically favorable synthetic routes. Molecular docking (e.g., with AutoDock Vina) identifies potential binding interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases). ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic properties pre-synthesis .

Q. What experimental design approaches mitigate contradictions in bioactivity data across studies?

  • Answer : Factorial design (e.g., 2<sup>k</sup> designs) systematically evaluates variables like substituent groups, solvent polarity, and pH to isolate factors affecting bioactivity. For instance, substituent electronegativity on the thiazolidine ring may alter antimicrobial efficacy, requiring controlled comparisons . Meta-analyses of IC50 values across studies can resolve discrepancies in potency .

Q. How do structural modifications (e.g., ethylaminoethyl substitution) influence solubility and stability in pharmacological assays?

  • Answer : The ethylaminoethyl group enhances water solubility via protonation at physiological pH but may reduce membrane permeability. Stability studies (e.g., HPLC under accelerated degradation conditions) assess susceptibility to hydrolysis or oxidation. Co-solvents (e.g., PEG-400) or prodrug strategies are employed to balance solubility and bioavailability .

Q. What mechanistic insights can spectroscopic studies provide into the reactivity of thiazolidine-2,4-dione derivatives?

  • Answer : Time-resolved UV-Vis spectroscopy tracks intermediate formation during synthesis (e.g., enolate intermediates in Knoevenagel reactions). X-ray crystallography resolves steric effects of substituents on ring conformation, while <sup>15</sup>N NMR probes hydrogen bonding in biological interactions .

Q. How are ADMET properties integrated into the early-stage development of thiazolidine-2,4-dione-based therapeutics?

  • Answer : In silico tools predict CYP450 metabolism and plasma protein binding. In vitro assays include Caco-2 cell models for intestinal absorption and hepatocyte cultures for metabolic stability. Ames tests and zebrafish embryotoxicity models screen for genotoxicity and developmental risks .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm activity. Use statistical tools (e.g., ANOVA) to assess variability in replicate experiments .
  • Advanced Synthesis : Explore microwave-assisted synthesis to reduce reaction times and improve yields for ethylaminoethyl-substituted derivatives .

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